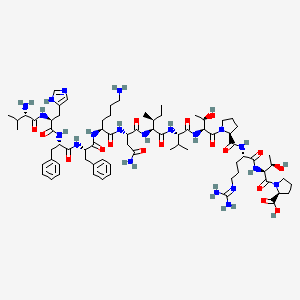![molecular formula C₄₄H₃₂Cl₂P₂Ru B1142154 Dicloro[(R)-(+)-2,2'-bis(difenilfosfino)-1,1'-binaptilo]rutenio (II) CAS No. 134524-84-8](/img/structure/B1142154.png)
Dicloro[(R)-(+)-2,2'-bis(difenilfosfino)-1,1'-binaptilo]rutenio (II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl] ruthenium(II) involves the reaction of (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) with ruthenium precursors under controlled conditions. The preparation of similar ruthenium complexes has been described, highlighting the practicality and efficiency of synthesizing chiral ruthenium complexes for catalytic applications (Mashima et al., 2000).
Molecular Structure Analysis
The molecular structure of dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl] ruthenium(II) is characterized by its chiral bisphosphine ligand, which plays a crucial role in its catalytic activity. Structural analysis of related complexes has provided insights into the coordination environment and the steric and electronic properties of the ligands that influence the catalytic performance of these complexes (Mashima et al., 1992).
Chemical Reactions and Properties
This ruthenium complex is known for its catalytic efficiency in asymmetric hydrogenation reactions, where it facilitates the reduction of prochiral alkenes to chiral alcohols with high enantioselectivity. The complex's effectiveness in catalyzing the asymmetric hydrogenation of various substrates highlights its versatility and potential in organic synthesis (Kawano et al., 1989).
Aplicaciones Científicas De Investigación
Aplicaciones Biológicas
Los complejos a base de metales de rutenio, como el Dicloro[(R)-(+)-2,2’-bis(difenilfosfino)-1,1’-binaptilo]rutenio (II), se están considerando para diversas aplicaciones biológicas {svg_1}. Estos incluyen aplicaciones antioxidantes, anticancerígenas y antimicrobianas {svg_2}. Los complejos exhiben una amplia variedad de actividades, que pueden deberse a la unión octaédrica de los complejos tanto de Ru (II) como de Ru (III) {svg_3}.
Catálisis
Estos complejos también se utilizan en catálisis {svg_4}. Los complejos pueden acelerar las reacciones químicas, lo que los hace muy eficientes en la síntesis química y la fabricación industrial {svg_5}.
Materiales Funcionales
Los complejos de rutenio se utilizan en la creación de materiales funcionales {svg_6}. Las propiedades únicas de estos complejos los hacen adecuados para diversas aplicaciones en ciencia de materiales.
Sensores
Los complejos de rutenio se utilizan en el desarrollo de sensores {svg_7}. Sus características electrónicas y estéricas únicas los hacen ideales para esta aplicación.
Pigmentos para Tintes
Estos complejos también se utilizan como pigmentos para tintes {svg_8}. Los complejos pueden proporcionar una amplia gama de colores y se utilizan en diversas industrias.
Catalizadores de Hidrogenación
Los complejos de rutenio (II) que contienen ligandos mixtos de nitrógeno y fosfino son catalizadores eficientes para la hidrogenación {svg_9}. Se ha sintetizado una gran cantidad de derivados con diferentes combinaciones de ligandos donadores P y N {svg_10}.
Mecanismo de Transferencia de Hidrógeno
En condiciones idénticas, la reactividad catalítica de transferencia de hidrógeno homogénea de los complejos se ha probado en una solución básica de 2-propanol y muestran diferentes actividades catalíticas {svg_11}. Se descubrió que los ligandos de fosfina monodentados y bidentados de los complejos de Ru (II), así como la configuración cis y trans -cloro, presentan diferentes propiedades catalíticas {svg_12}.
Síntesis de Nuevos Complejos
Estos complejos también se utilizan en la síntesis de nuevos complejos {svg_13}. Al reaccionar con ligandos potencialmente bidentados con dos átomos de nitrógeno donadores, se pueden obtener nuevos complejos {svg_14}.
Mecanismo De Acción
Target of Action
It’s known that ruthenium complexes often target various biochemical processes, particularly those involving catalysis .
Mode of Action
The compound acts as a catalyst in various chemical reactions. It’s particularly used in hydrogenation reactions and the activation of aromatic amines and nitrogen-containing heterocycles through C-H bond activation .
Biochemical Pathways
Given its role as a catalyst, it likely influences a variety of reactions and pathways, particularly those involving hydrogenation and c-h bond activation .
Pharmacokinetics
As a catalyst, its bioavailability would depend on the specific reaction conditions and the nature of the reactants .
Result of Action
The compound’s action results in the facilitation of chemical reactions, particularly hydrogenation reactions and the activation of aromatic amines and nitrogen-containing heterocycles .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s sensitive to light and stable in air and moisture . Its solubility in different solvents (insoluble in water, soluble in acetone and methanol) can also affect its action .
Propiedades
IUPAC Name |
dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKBVMDAGDTOQB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32Cl2P2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132071-87-5, 134524-84-8 |
Source


|
| Record name | (R)-[2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl dichlororuthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-[2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]dichlororuthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)
![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)



![(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1142088.png)

![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)